5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Description
Significance of Furan- and Oxadiazole-Containing Scaffolds in Medicinal Chemistry
Among the vast array of heterocyclic systems, those containing furan (B31954) and oxadiazole rings are particularly significant in medicinal chemistry. These five-membered rings serve as core structural motifs in many compounds that exhibit a wide spectrum of pharmacological activities. Their unique electronic and structural features allow them to act as versatile building blocks for the development of new drugs targeting a multitude of diseases.
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a fundamental component of many pharmaceuticals. organic-chemistry.orgjchemrev.com While furan itself is not used medicinally, its derivatives are integral to numerous clinically approved drugs. nih.gov The incorporation of a furan nucleus into a molecule can confer a broad range of biological effects. organic-chemistry.org
Furan derivatives have demonstrated significant therapeutic potential across various domains, including antimicrobial, anti-inflammatory, and anticancer applications. organic-chemistry.orgjchemrev.com For instance, Nitrofurantoin is a well-known antibacterial agent used for urinary tract infections, while Furosemide is a potent diuretic. nih.govmdpi.com Ranitidine, another furan-containing drug, has been widely used as an anti-ulcer agent that works by reducing stomach acid production. mdpi.comgoogle.com The therapeutic diversity of these compounds underscores the importance of the furan scaffold in medicinal chemistry. mdpi.com
Below is a table summarizing the pharmacological applications of notable furan derivatives.
| Compound Name | Pharmacological Application |
| Nitrofurantoin | Antibacterial (Urinary Tract Infections) nih.govmdpi.com |
| Furosemide | Diuretic mdpi.comgoogle.com |
| Ranitidine | Anti-ulcer mdpi.comgoogle.com |
| Cefuroxime | Antibiotic (Cephalosporin) google.com |
| Amiodarone | Antiarrhythmic nih.gov |
The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. chemimpex.commdpi.com This scaffold is considered a "privileged structure" in drug discovery due to its remarkable range of biological activities and favorable pharmacokinetic properties. chemimpex.com The 1,3,4-oxadiazole moiety is a bioisostere of esters and amides, meaning it can replace these groups in a molecule to improve metabolic stability and biological activity. nih.gov
Derivatives of 1,3,4-oxadiazole have been extensively studied and are known to possess a wide array of pharmacological effects. mdpi.comnih.gov These include antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. nih.govchemimpex.com The presence of the oxadiazole core has been linked to enhanced biological efficacy in various drug candidates. chemimpex.com A prominent example is Raltegravir, an antiviral drug used in the treatment of HIV, which features a 1,3,4-oxadiazole ring in its structure. mdpi.com The versatility and broad-spectrum activity of these derivatives make them a focal point of research in the quest for new and more effective medicines. mdpi.comnih.gov
The table below highlights the diverse biological activities associated with the 1,3,4-oxadiazole scaffold.
| Biological Activity |
| Antibacterial chemimpex.commdpi.com |
| Antifungal chemimpex.commdpi.com |
| Anti-inflammatory chemimpex.commdpi.com |
| Anticancer chemimpex.commdpi.com |
| Antiviral mdpi.com |
| Anti-tubercular chemimpex.com |
| Analgesic mdpi.com |
| Anticonvulsant |
Focus on 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine as a Research Target
The compound this compound represents a molecule of significant interest in medicinal chemistry research. It strategically combines two pharmacologically important heterocyclic scaffolds: the furan ring and the 2-amino-1,3,4-oxadiazole core. This hybrid structure makes it a compelling target for the discovery of novel therapeutic agents. chemimpex.com
While extensive published studies on this specific molecule are limited, its chemical architecture suggests considerable potential. It belongs to the broader class of 2-amino-5-substituted-1,3,4-oxadiazoles, which are known to exhibit a wide range of biological activities, including antimicrobial and muscle-relaxant properties. researchgate.netgoogle.com The furan moiety is a known contributor to the biological activity of many drugs, and its direct linkage to the oxadiazole ring may lead to synergistic or unique pharmacological effects. chemimpex.com
Research interest in this compound is driven by its potential as a versatile building block or scaffold. chemimpex.com Chemical suppliers note its exploration in pharmaceutical development for potential anti-inflammatory and antimicrobial properties. chemimpex.com Furthermore, the structural motif is present in related compounds with established bioactivity. For example, the compound Furamizole, which also contains furan and 1,3,4-oxadiazole rings, is known for its strong antibacterial activity. mdpi.com The synthesis of derivatives, such as 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, has been reported, indicating its utility as a precursor for generating chemical libraries for biological screening. Therefore, this compound serves as a valuable research target for synthesizing new derivatives and exploring their potential applications in medicine and agriculture. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNARLYVZVOWYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227390 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-06-5 | |
| Record name | 5-(2-Furanyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Conventional Synthetic Approaches to 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
Traditional methods for constructing the 1,3,4-oxadiazole (B1194373) ring are well-established, typically involving the cyclization of linear precursors. The most common starting materials include derivatives of furan-2-carboxylic acid, such as thiosemicarbazides and acid hydrazides.
A primary route to 2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of acylthiosemicarbazides. luxembourg-bio.com This process, which involves desulfurization, can be promoted by various reagents. For the synthesis of a closely related derivative, N-phenyl-5-(furan-2-yl)-1,3,4-oxadiazol-2-amine, the precursor N-(furan-2-carbonyl)-4-phenylthiosemicarbazide is cyclized. nih.gov
This transformation is achieved by treating the thiosemicarbazide (B42300) with a reagent that facilitates the removal of hydrogen sulfide (B99878) (H₂S). In a documented procedure, manganese(II) acetate (B1210297) is used, which behaves as a weak acid and promotes the conversion of the thiosemicarbazide into the corresponding oxadiazole. nih.gov It is known that the choice of acidic or basic conditions can direct the cyclization of such precursors towards either 1,3,4-thiadiazoles (strong acid) or 1,3,4-oxadiazoles (weak acid or base). nih.gov Other desulfurization reagents reported for the cyclization of thiosemicarbazides to oxadiazoles (B1248032) include iodine in the presence of a base, tosyl chloride, and carbodiimides. luxembourg-bio.com
Table 1: Reagents for Cyclization of Thiosemicarbazide Precursors
| Reagent | Conditions/Notes | Product Type | Reference |
|---|---|---|---|
| Manganese(II) Acetate | Acts as a weak acid, loss of H₂S | 1,3,4-Oxadiazole | nih.gov |
| Iodine/NaOH | Oxidative desulfurization | 1,3,4-Oxadiazole | luxembourg-bio.com |
| Tosyl Chloride | Desulfurizing agent | 1,3,4-Oxadiazole | luxembourg-bio.com |
| Carbodiimides (DCC, EDC) | Promotes cyclization | 1,3,4-Oxadiazole | luxembourg-bio.com |
Furan-2-carboxylic acid hydrazide is a key starting material for building the 5-(furan-2-yl)-1,3,4-oxadiazole system. It serves as the precursor for the thiosemicarbazides mentioned previously, which are typically formed by reacting the hydrazide with an appropriate isothiocyanate (e.g., phenyl isothiocyanate). nih.gov
Direct cyclization methods starting from the acid hydrazide are also common for forming the 1,3,4-oxadiazole ring, though often leading to derivatives other than the 2-amino variant. For instance, reacting furan-2-carboxylic acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, yields 5-(furan-2-yl) nih.govproquest.comidaampublications.inoxadiazole-2-thiol. nih.govjchemrev.com This thiol can exist in tautomeric equilibrium with its thione form. nih.gov While not a direct synthesis of the target amine, this demonstrates a foundational cyclization reaction from the acid hydrazide.
General methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles often involve the condensation of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid. researchgate.netutar.edu.my
Advanced Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
To overcome the limitations of conventional synthesis, such as long reaction times and harsh conditions, advanced strategies have been developed. These methods often fall under the umbrella of green chemistry, offering benefits like increased yields, reduced reaction times, and environmental friendliness. scholarsresearchlibrary.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. wjarr.com The synthesis of 1,3,4-oxadiazole derivatives is well-suited to this technique, which can dramatically shorten reaction times from hours to minutes and often improves product yields. nih.govscholarsresearchlibrary.com
Microwave-assisted synthesis can be applied to the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govresearchgate.net For example, a mixture of an acid hydrazide and an aromatic aldehyde can be irradiated to form an intermediate which is then cyclized, sometimes using a solid support like silica (B1680970) gel to ensure even heating. scholarsresearchlibrary.comwjarr.com The use of microwave energy provides a clean, efficient, and eco-friendly alternative to conventional heating for preparing 1,3,4-oxadiazole analogues. idaampublications.inscholarsresearchlibrary.com
Solid-phase synthesis offers advantages in product purification, as by-products and excess reagents can be easily removed by filtration. Polymer-supported reagents can be used to facilitate the synthesis of 1,3,4-oxadiazoles. researchgate.net One strategy involves using a polymer-supported dehydrating agent to effect the cyclization of N,N'-diacylhydrazides. researchgate.net
In a specific example, an acid is reacted with a benzohydrazide (B10538) to form an intermediate diacylhydrazide. This intermediate is then treated with polymer-supported triphenylphosphine (B44618) and trichloroacetonitrile (B146778) under microwave irradiation to yield the 2,5-disubstituted 1,3,4-oxadiazole. researchgate.net This method avoids tedious purification steps and the use of harsh cyclizing agents.
The use of ultrasonic irradiation is another green chemistry approach that can enhance reaction rates and yields in the synthesis of heterocyclic compounds. proquest.comresearchgate.net Ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines has been reported from the reaction of hydrazides and cyanogen (B1215507) bromide. nih.govsemanticscholar.org The process is efficient, producing high yields in relatively short reaction times. semanticscholar.org The energy from ultrasonic waves creates acoustic cavitation, which promotes the formation and collapse of microscopic bubbles, leading to localized high temperatures and pressures that accelerate the chemical reaction. researchgate.netrdd.edu.iq This method provides a simple, efficient, and environmentally friendly route for the preparation of 1,3,4-oxadiazole derivatives. proquest.com
Table 2: Comparison of Advanced Synthetic Strategies for 1,3,4-Oxadiazoles
| Strategy | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Microwave-Assisted | Rapid reaction times, high yields, clean reactions | Microwave irradiation (e.g., 300-400 W), often solvent-free or with minimal solvent | nih.govscholarsresearchlibrary.comwjarr.com |
| Polymer-Supported | Simplified purification, potential for automation | Polymer-bound reagents (e.g., triphenylphosphine), often combined with microwave | researchgate.net |
Derivatization and Functionalization of the Core Scaffold
The this compound core presents multiple sites for chemical modification, enabling the synthesis of a wide range of analogues. Researchers have successfully targeted the furan (B31954) ring for electrophilic substitution and the exocyclic amine group on the oxadiazole ring for various transformations, leading to compounds with diverse chemical features.
Modifications at the Furan Ring
The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions, typically at the C5 position. While specific examples on the this compound scaffold are not extensively documented in readily available literature, established methodologies for the nitration and formylation of furan derivatives can be extrapolated.
Nitration: The introduction of a nitro group at the 5-position of the furan ring is a common transformation. A direct nitration method using nitric acid in trifluoroacetic anhydride (B1165640) has been shown to be effective for a variety of furan compounds. This approach is anticipated to yield 5-(5-nitro-furan-2-yl)-1,3,4-oxadiazol-2-amine. The reaction proceeds via the formation of a nitronium trifluoroacetate (B77799) intermediate, which then attacks the electron-rich furan ring.
Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic rings, including furan. organic-chemistry.orgcambridge.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgcambridge.org The electrophilic iminium species formed then attacks the furan ring, leading to the introduction of a formyl group at the 5-position after hydrolysis. This would result in the formation of 5-(5-formyl-furan-2-yl)-1,3,4-oxadiazol-2-amine.
A summary of potential electrophilic substitution reactions on the furan ring is presented in Table 1.
Table 1: Potential Electrophilic Substitution Reactions on the Furan Ring This table is based on established reactions for furan and its derivatives and represents potential, rather than definitively reported, reactions on the specific this compound scaffold.
| Reaction Type | Reagents | Potential Product |
| Nitration | Nitric acid/Trifluoroacetic anhydride | 5-(5-Nitro-furan-2-yl)-1,3,4-oxadiazol-2-amine |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-(5-Formyl-furan-2-yl)-1,3,4-oxadiazol-2-amine |
Substitutions on the Oxadiazole Moiety
The primary amine group at the 2-position of the 1,3,4-oxadiazole ring is a key site for a variety of chemical transformations, including the formation of Schiff bases, N-acylated derivatives, and Mannich bases.
Schiff Base Formation: The reaction of the primary amine with various aldehydes or ketones leads to the formation of the corresponding Schiff bases (imines). This condensation reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid. For instance, reacting this compound with substituted benzaldehydes would yield N-(substituted-benzylidene)-5-(furan-2-yl)-1,3,4-oxadiazol-2-amines.
N-Acylation: The amine group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide by-product. This reaction introduces an amide functionality. For example, treatment with acetyl chloride would produce N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide.
Mannich Bases: The Mannich reaction involves the aminoalkylation of an active hydrogen compound. In the context of this compound, the amino group can react with formaldehyde (B43269) and a suitable secondary amine to form N-Mannich bases. This three-component condensation provides a straightforward method to introduce aminomethyl groups onto the exocyclic nitrogen. A study on the related compound, 5-furan-2-yl cambridge.orgnih.govwikipedia.orgoxadiazole-2-thiol, demonstrated the successful synthesis of a series of Mannich bases by reacting it with formaldehyde and various substituted amines in ethanol. nih.gov A similar approach can be applied to the 2-amino analogue.
Table 2 provides examples of derivatization reactions at the 2-amino position of the oxadiazole ring.
Table 2: Derivatization Reactions at the 2-Amino Position of the Oxadiazole Moiety
| Reaction Type | Reagent(s) | Product Structure |
| Schiff Base Formation | Substituted Aldehyde/Ketone | |
| N-Acylation | Acyl Halide/Anhydride, Base | |
| Mannich Base Formation | Formaldehyde, Secondary Amine |
Advanced Spectroscopic and Crystallographic Investigations
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule. While specific data for 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is not detailed in the available literature, analysis of the closely related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, provides valuable insight. nih.gov
For the N-phenyl derivative, the ¹H NMR spectrum, recorded in DMSO-d₆, shows a singlet at 11.60 ppm corresponding to the amine (NH) proton. nih.gov The protons of the furan (B31954) ring appear as a multiplet between 8.80 and 7.31 ppm, while the phenyl group protons are observed in the 7.80–6.76 ppm range. nih.gov For the parent compound, this compound, one would expect the disappearance of the phenyl signals and the appearance of a characteristic signal for the primary amine (-NH₂) protons, the chemical shift of which would be influenced by solvent and concentration.
The ¹³C NMR spectrum of the N-phenyl derivative displays signals for the oxadiazole ring carbons at 162.0 ppm and 161.3 ppm. nih.gov The furan ring carbons resonate at 153.7 ppm, 146.9 ppm, 144.8 ppm, and 140.7 ppm. nih.gov The signals for the phenyl carbons appear in the 120.6–145.2 ppm range. nih.gov For the target primary amine, similar chemical shifts for the furan and oxadiazole carbons would be anticipated.
Table 1: NMR Spectral Data for 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine nih.gov
| Nucleus | Type | Chemical Shift (δ ppm) |
| ¹H | Amine (NH) | 11.60 (s, 1H) |
| ¹H | Furan (CH) | 8.80–7.31 (m, 3H) |
| ¹H | Phenyl (CH) | 7.80–6.76 (m, 5H) |
| ¹³C | Oxadiazole (C) | 162.0, 161.3 |
| ¹³C | Furan (C) | 153.7, 146.9, 144.8, 140.7 |
| ¹³C | Phenyl (C) | 120.6–145.2 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For the N-phenyl derivative of the title compound, key absorption bands were observed at 3210 cm⁻¹ for the N-H stretching vibration, 1605 cm⁻¹ for the C=N stretching of the oxadiazole ring, and 1076 cm⁻¹ corresponding to the N-N bond stretch. nih.gov
In a related compound, 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine, which contains a primary amine group (-NH₂) similar to the target molecule, characteristic stretching vibrations for the NH₂ group appear at 3270.11 cm⁻¹ and 3098.95 cm⁻¹. orientjchem.org The C=N and C-O-C groups of the oxadiazole ring show absorptions at 1646.07 cm⁻¹ and 1045.62 cm⁻¹, respectively. orientjchem.org Based on these data, this compound is expected to show two distinct N-H stretching bands characteristic of a primary amine in the 3100-3300 cm⁻¹ region and a strong C=N absorption around 1600-1650 cm⁻¹. nih.gov
Table 2: Key IR Absorption Bands for Related 1,3,4-Oxadiazole-2-amines
| Functional Group | 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (cm⁻¹) nih.gov | 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine (cm⁻¹) orientjchem.org |
| N-H stretch | 3210 | 3270, 3099 |
| C=N stretch | 1605 | 1646 |
| N-N stretch | 1076 | - |
| C-O-C stretch | - | 1046 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₆H₅N₃O₂, giving it a molecular weight of 151.12 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z 151.
The fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles is known to involve the cleavage of the heterocyclic ring. core.ac.uk Common fragmentation pathways would likely involve the loss of small neutral molecules and the formation of characteristic ions such as the benzoyl or, in this case, the furoyl cation (m/z 95) resulting from the cleavage of the bond between the furan and oxadiazole rings. Further fragmentation of the oxadiazole ring itself would also be anticipated.
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been reported, extensive crystallographic data for its N-phenyl derivative, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, provides a robust model for its expected solid-state characteristics. nih.govresearchgate.net
In the solid state, the 1,3,4-oxadiazole (B1194373) ring is typically planar. researchgate.net For the N-phenyl derivative, the central oxadiazole ring is nearly coplanar with the adjacent furan and phenyl rings. nih.gov The dihedral angle between the mean plane of the oxadiazole ring and the furan ring is small, reported as 5.7°. researchgate.net A similarly small dihedral angle would be expected for the parent amine, indicating a relatively flat molecular conformation that facilitates electronic delocalization across the two rings. The bond lengths within the oxadiazole ring are intermediate between single and double bonds, which suggests considerable electron delocalization within the heterocyclic system. nih.gov
The primary amine group of this compound, with its two hydrogen bond donors, is expected to be a key driver of its supramolecular assembly. In the crystal structure of the N-phenyl derivative, which has a secondary amine, molecules form inversion dimers through pairs of intermolecular N—H···N hydrogen bonds, creating a distinct R²₂ orientjchem.org ring motif. nih.govresearchgate.net
For comparison, the primary amine in 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) facilitates the formation of double-stranded chains via N—H···N hydrogen bonds. researchgate.net It is therefore highly probable that this compound would also exhibit extensive intermolecular N—H···N hydrogen bonding, linking molecules into chains or sheets in the crystal lattice. Other weak interactions, such as C—H···π and π–π stacking, were also observed in the N-phenyl derivative, contributing to the formation of a three-dimensional network. nih.govresearchgate.net
In the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the furan ring was found to be disordered over two positions. nih.gov The major orientation had an occupancy of 76%, while the minor orientation had an occupancy of 24%. researchgate.net Such disorder is not uncommon for furan rings in crystal structures and suggests that the parent amine, this compound, may also exhibit similar positional disorder in its solid state.
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its reactivity and stability.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on 1,3,4-oxadiazole (B1194373) derivatives help in understanding their optimized geometries, vibrational frequencies, and electronic properties. nahrainuniv.edu.iq For related oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to determine optimized molecular geometries, molecular electrostatic potential (MEP), and chemical reactivity. nih.gov These studies provide insights into the planarity of the fused ring system and the distribution of electron density. For instance, in a study on 2-(5-amino- nih.govnih.govnih.gov-oxadiazol-2-yl)phenol metal complexes, DFT was used to optimize geometries and analyze intramolecular interactions. scirp.org While specific DFT data for 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is not extensively published, the methodologies applied to similar compounds are directly transferable.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability. irjweb.com A smaller gap suggests higher reactivity and a greater propensity for electron donation, which can be relevant for antioxidant activity. nih.gov
For various 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the calculated HOMO-LUMO energy gaps (ΔE) ranged from 3.15 eV to 3.83 eV. nih.gov Another study on an imidazole (B134444) derivative reported a HOMO-LUMO energy gap of 4.4871 eV, indicating high stability. irjweb.com For alkyl viologens with an aromatic ring, the HOMO-LUMO energy gap was found to be in the range of 4.86 to 5.02 eV. lew.ro These values from related heterocyclic systems provide a comparative context for the expected electronic behavior of this compound.
Table 1: HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds
| Compound Family | HOMO-LUMO Energy Gap (eV) | Reference |
|---|---|---|
| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | 3.15 - 3.83 | nih.gov |
| Imidazole derivative | 4.4871 | irjweb.com |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. acadpubl.eu It provides a detailed understanding of the interactions between filled donor and empty acceptor orbitals. In studies of bis2-(5-amino- nih.govnih.govnih.gov-oxadiazol-2-yl) phenolM(II) complexes, NBO analysis revealed significant charge transfer from the lone pair orbitals of the donor atoms (oxygen and nitrogen) to the central metal ions and within the aromatic rings. scirp.org For a furan-containing imidazole derivative, NBO analysis highlighted intramolecular charge transfer from the lone pairs of chlorine to the antibonding orbitals of the phenyl ring, contributing to the molecule's stability. acadpubl.eu This type of analysis for this compound would elucidate the electronic interactions between the furan (B31954) and oxadiazole rings.
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target.
Molecular docking studies on derivatives of this compound have been conducted to predict their potential as therapeutic agents. For instance, a series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were docked against Mycobacterium tuberculosis Enoyl-ACP reductase. nih.gov The results indicated that certain derivatives possessed good binding energy, with prominent interactions at the active sites. nih.gov Another study on 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives targeting CDK-2 showed docking scores ranging from -10.654 to -10.169 kcal/mol, which were better than the reference ligand. researchgate.net Similarly, benzofuran-1,3,4-oxadiazole derivatives have been evaluated as inhibitors of M. tuberculosis polyketide synthase 13, with some compounds showing binding affinities as strong as -14.82 kcal/mol. nih.gov These studies highlight the potential of the furan-oxadiazole scaffold to form strong interactions with various biological targets. The binding modes typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the target protein.
Table 2: Predicted Binding Affinities of Related Furan/Oxadiazole Derivatives
| Compound Series | Target Protein | Range of Binding Affinities (kcal/mol) | Reference |
|---|---|---|---|
| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives | CDK-2 | -10.169 to -10.654 | researchgate.net |
Identification of Key Interacting Residues
Computational docking studies are instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, identifying specific amino acid residues that are crucial for the interaction.
For instance, in studies investigating the antitubercular potential of related compounds, N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines, molecular docking was employed to predict their mechanism of action against the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. nih.gov The analysis revealed that these derivatives fit into the inhibitor binding cavity of the enzyme. nih.gov The docking results identified prominent interactions with specific residues within the active site, suggesting a strong binding affinity. nih.gov
| Enzyme | Key Interacting Residues/Cofactors | Significance |
|---|---|---|
| Mycobacterium tuberculosis Enoyl-ACP Reductase | NAD | Interaction with the essential nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactor binding site. |
| Mycobacterium tuberculosis Enoyl-ACP Reductase | TYR 158 | Interaction with the tyrosine 158 residue, a key component of the active site. |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. ijrpc.com This approach is used to predict the activity of new molecules and to guide the synthesis of more potent analogues. scispace.com
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify the physicochemical, electronic, topological, and geometric properties of a molecule. ijrpc.com For 1,3,4-oxadiazole derivatives and related heterocyclic structures, a wide range of descriptors are calculated using specialized software. ijrpc.comresearchgate.net The structure of the compounds is first optimized using quantum mechanical methods, such as Density Functional Theory (DFT), before descriptors are calculated. researchgate.net A crucial step is the selection of a subset of relevant descriptors that have a high correlation with biological activity while being independent of each other. laccei.org
| Descriptor Category | Specific Descriptor Example | Description |
|---|---|---|
| Thermodynamic | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
| Geometrical | Principal Moment of Inertia (PMI) | Describes the mass distribution and shape of the molecule. |
| Topological/Electronic | Centered Broto-Moreau autocorrelation (AATSC) | Encodes information about the atomic properties (e.g., charge, polarizability) distributed along the molecular graph. |
| Topological/Electronic | Geary autocorrelation (GATS) | Measures the correlation of atomic properties between atoms at a specific topological distance. |
Once descriptors are selected, a statistical model is developed to correlate them with the observed biological activity. ijrpc.com Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that describes this relationship. scispace.comlaccei.org More advanced methods like Genetic Function Approximation (GFA) can also be employed to explore a wider range of potential models and find an optimal solution. researchgate.net
The robustness and predictive power of the generated QSAR model must be rigorously validated. scispace.com This involves both internal and external validation techniques. scispace.comresearchgate.net Internal validation often uses the leave-one-out cross-validation method, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. scispace.com External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in the model's development. researchgate.net
| Parameter | Symbol | Description |
|---|---|---|
| Coefficient of Determination | R² | Indicates the proportion of variance in the biological activity that is predictable from the descriptors; a value closer to 1 indicates a better fit. |
| Cross-validated R² | q² or R²cv | Measures the internal predictive ability of the model. A high q² (typically > 0.5) suggests a robust model. |
| External Validation R² | R²pred or R²test | Measures the model's ability to predict the activity of an external test set. A high value indicates good predictive power. |
Mechanistic Computational Studies
Beyond predicting binding affinity and activity, computational studies can provide deep insights into the molecular mechanisms by which compounds exert their effects.
Molecular docking studies are fundamental to understanding how this compound and its analogues inhibit enzyme function. The predicted binding pose can reveal the specific type of inhibition. For example, the docking of antitubercular derivatives into the Enoyl-ACP reductase enzyme suggests a mechanism of competitive inhibition, where the compounds occupy the inhibitor binding cavity, preventing the natural substrate from binding. nih.gov
In other cases, such as the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 5-Aryl-1,3,4-oxadiazol-2-amines, docking simulations have shown that these compounds act by physically blocking the entrance to the enzyme's gorge and catalytic site. nih.gov This non-covalent interaction prevents substrates from accessing the active site, thereby inhibiting the enzyme's catalytic activity. nih.gov
While specific molecular dynamics (MD) simulations for this compound were not found in the searched literature, this technique is frequently applied to related furan-containing inhibitors to validate docking results and assess the stability of the ligand-receptor complex over time. mongoliajol.infomdpi.com MD simulations provide a dynamic view of the molecular interactions, which is a significant advantage over the static picture provided by molecular docking. mongoliajol.info
In a typical MD study of an enzyme-inhibitor complex, the system is simulated for a period of nanoseconds to observe its behavior. mdpi.com Researchers analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex. They also monitor the distance between the inhibitor and key interacting residues over the course of the simulation. mdpi.com A stable, short distance between the inhibitor and active site residues (e.g., ASN260 and MET280 in tyrosinase) confirms a persistent and stable binding, reinforcing the proposed inhibition mechanism. mdpi.com
Structure Activity Relationship Sar Studies
Impact of Furan (B31954) Ring Substitutions on Biological Activity
The furan ring is a crucial component of many biologically active compounds, and its substitution pattern can profoundly influence the activity of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine derivatives. utripoli.edu.lynih.gov Slight alterations in the substitution on the furan nucleus can lead to significant differences in biological effects. semanticscholar.org
Research on related structures suggests that the introduction of specific substituents on the furan ring can enhance antimicrobial properties. For instance, the presence of a nitro group at the 5-position of the furan ring is a well-known strategy for increasing antibacterial activity. mdpi.com The compound Furamizole, which is chemically 2-amino-5-[2-(5-nitro-2-furyl)-1-(2-furyl)-vinyl]-1,3,4-oxadiazole, demonstrates strong antibacterial action attributed to the nitrofuran derivative component. mdpi.com While this molecule is more complex than a simple substitution, it highlights the potential of nitro-substituents on the furan moiety to confer potent bioactivity.
In a study on antifungal agents, a derivative containing a furan ring (compound 4k) linked to an oxadiazole core showed notable inhibition against plant pathogenic fungi. frontiersin.org This indicates that the unsubstituted furan ring itself contributes positively to the biological activity profile. The introduction of other aromatic five-membered heterocycles, like thiophene (B33073), also resulted in significant antifungal activity, suggesting that this position tolerates various aromatic systems which can modulate the electronic properties and binding capabilities of the entire molecule. frontiersin.org
Table 1: Effect of Furan Ring Substitution on Biological Activity of Related Oxadiazole Derivatives
| Compound Name/Class | Substitution on Furan Ring | Observed Biological Activity | Reference |
|---|---|---|---|
| Furamizole | 5-Nitro group (as part of a larger vinylfuran structure) | Strong antibacterial activity | mdpi.com |
| 1,3,4-Oxadiazole (B1194373) Derivative (4k) | Unsubstituted Furan | High antifungal inhibition against certain fungi | frontiersin.org |
Influence of Oxadiazole Ring Substitutions on Biological Activity
Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have provided general SAR principles. The nature of the substituent at the C5 position significantly impacts activity. Often, aryl or heteroaryl groups at this position are favorable for antimicrobial activity. mdpi.com The type and position of substituents on this aryl ring are also crucial, with para-substitutions often being preferred. mdpi.com
In one study focused on antifungal activity, it was observed that having substituents on aromatic rings at both the 2- and 5-positions of the oxadiazole core could have an adverse effect on activity. frontiersin.org The most active compounds were often those with no substitution or only a single substitution on the oxadiazole-linked aromatic ring. frontiersin.org This suggests that steric hindrance may play a role, and a less encumbered structure could be beneficial for fitting into the active site of a target protein.
In a series of antitubercular agents, where the 2-amine group was derivatized to an imine, substitutions on a C5-phenyl ring (instead of a furan ring) were explored. nih.govscilit.com A chloro-substituted phenyl ring at the C5 position led to a compound with significant activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) as low as 3.125 µg/ml. nih.gov This highlights that electron-withdrawing groups on the aryl ring at the C5 position can enhance bioactivity.
Table 2: Influence of C5-Aryl Substitutions on the Biological Activity of 1,3,4-Oxadiazole Analogs
| General Structure | R Group on C5-Aryl Ring | Observed Biological Activity | Reference |
|---|---|---|---|
| N-(furan-2-yl)-1-(5-aryl-1,3,4-oxadiazol-2-yl)methanimine | H | Significant antitubercular activity (MIC = 3.125 µg/ml) | nih.govscilit.com |
| N-(furan-2-yl)-1-(5-aryl-1,3,4-oxadiazol-2-yl)methanimine | 4-Chloro | Significant antitubercular activity (MIC = 3.125 µg/ml) | nih.gov |
Role of the Amine Moiety in Biological Interactions
The 2-amino group on the 1,3,4-oxadiazole ring is a key site for interaction and derivatization. Its basicity and hydrogen-bonding capacity can be crucial for binding to biological targets. In its protonated form, it can form strong ionic interactions, while the neutral amine can act as both a hydrogen bond donor and acceptor.
SAR studies on the closely related 2-amino-1,3,4-thiadiazole (B1665364) scaffold have shown that the free, unsubstituted amine group often confers maximum antibacterial activity. nih.gov Substitution on this amine group generally leads to a decrease in activity. nih.gov This suggests that the primary amine is directly involved in a critical interaction with the biological target, and any modification can disrupt this binding.
However, derivatization of the amine group can also be a strategy to introduce new functionalities or to target different biological pathways. In the development of antitubercular agents, the 2-amino group of a 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) was condensed with furan-2-aldehyde to form an imine linkage (-N=CH-furan). nih.gov This modification resulted in compounds with potent activity, indicating that while the free amine is important, converting it into a larger, conjugated system can also lead to highly active molecules, likely through different binding modes. nih.govscilit.com The imine nitrogen and the furan ring introduced via this modification offer new potential interaction points with the target enzyme.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule dictates how it fits into a receptor's binding site. For this compound and its derivatives, the relative orientation of the furan and oxadiazole rings, as well as the geometry around the amine group, are critical.
Crystallographic studies of a closely related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, provide insight into the molecule's preferred conformation. nih.gov The analysis revealed that the dihedral angles between the central oxadiazole ring and the pendant furan and phenyl rings are relatively small, at 5.7° and 3.34°, respectively. nih.gov This indicates a high degree of planarity across the molecule. Such planarity can facilitate stacking interactions, like π–π interactions, with aromatic residues in a protein's active site. The crystal structure also showed the formation of dimers through intermolecular N-H···N hydrogen bonds between the amine group and a nitrogen atom of the oxadiazole ring, highlighting the importance of these groups in molecular recognition. nih.gov
Mechanistic Investigations of Biological Activity
Elucidation of Molecular Targets and Pathways
The 1,3,4-oxadiazole (B1194373) nucleus is a key feature in many compounds designed as enzyme inhibitors. Studies on structurally related 5-Aryl-1,3,4-oxadiazol-2-amines have demonstrated their potential to inhibit key enzymes involved in neurological and inflammatory processes.
Specifically, various derivatives of 5-Aryl-1,3,4-oxadiazol-2-amines have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for conditions such as dementia and myasthenia gravis. nih.gov Research has shown that these compounds can act as moderate dual inhibitors of both AChE and BChE. nih.gov Molecular docking studies suggest that these oxadiazole derivatives interact non-covalently with the enzymes, effectively blocking the entry to the enzyme's gorge and catalytic site. nih.gov
Another potential enzyme target for furan-containing oxadiazole derivatives is aldose reductase. drugbank.com A structurally similar compound, {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, which also contains a furan (B31954) ring, has been identified as targeting this protein. drugbank.com
The table below summarizes the inhibitory activity of some representative 5-Aryl-1,3,4-oxadiazol-2-amine analogues against cholinesterase enzymes.
| Compound ID | R-Group (Aryl) | Target Enzyme | IC₅₀ (µM) |
| 3a | Phenyl | AChE | > 100 |
| 3b | 4-Methylphenyl (p-tolyl) | AChE | 12.83 |
| 3b | 4-Methylphenyl (p-tolyl) | BChE | 89.97 |
| 3c | 4-Methoxyphenyl | AChE | 29.58 |
| 3d | 4-tert-Butylphenyl | AChE | 21.05 |
| 3t | Pyridin-4-yl (Thiadiazole analogue) | AChE | 12.80 |
| 3t | Pyridin-4-yl (Thiadiazole analogue) | BChE | 53.05 |
Data sourced from studies on 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains. nih.gov
The 1,3,4-oxadiazole heterocycle is recognized for its ability to act as a bioisostere of amides and esters. nih.gov This characteristic allows it to participate in hydrogen bonding interactions with biological receptors, a key factor in its pharmacological activity. nih.gov While specific receptor binding studies exclusively for 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine are not extensively detailed, the foundational chemistry of the oxadiazole ring suggests its potential to interact with various receptor sites through these non-covalent forces.
Cellular Mechanism of Action
The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for cytotoxic activity against cancer cell lines. nih.gov The mechanisms underlying this activity often involve the inhibition of critical cellular processes. One such mechanism is the inhibition of telomerase, an enzyme crucial for the maintenance of telomeres and implicated in the immortalization of cancer cells. nih.gov
Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their telomerase inhibitory effects. For instance, 1,4-benzodioxan and quinoline-containing 1,3,4-oxadiazole derivatives have demonstrated potent telomerase inhibition and significant antitumor effects against various human cancer cell lines, including those of the liver, stomach, and breast. nih.gov This suggests that a potential cellular mechanism of action for bioactive 1,3,4-oxadiazole compounds could be the disruption of telomere maintenance, leading to cell death in cancer cells.
Resistance Mechanisms
Information regarding the development of resistance mechanisms specifically to this compound is not extensively covered in the available literature. The emergence of drug resistance is a significant challenge in therapeutic applications, particularly in antimicrobial and anticancer treatments. semanticscholar.orgmdpi.com However, dedicated studies elucidating the specific pathways or mutations that could confer resistance to this particular compound have not been detailed.
Advanced Analytical Techniques in Pharmaceutical Research
Chromatographic Techniques
Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography (GC) are powerful tools in the characterization of compounds such as 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of pharmaceutical compounds. For 1,3,4-oxadiazole (B1194373) derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. A stability-indicating HPLC method can distinguish the intact active pharmaceutical ingredient (API) from its degradation products, which is essential for determining the shelf-life and storage conditions of the drug substance.
A typical RP-HPLC method for a 1,3,4-oxadiazole derivative would involve a C18 column, which is a non-polar stationary phase. nih.govthieme-connect.com The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like orthophosphoric acid, run in either an isocratic or gradient mode. thieme-connect.com Detection is frequently carried out using a Diode Array Detector (DAD) or a UV detector at a wavelength where the compound exhibits maximum absorbance. thieme-connect.com
Forced degradation studies are integral to developing a stability-indicating method. These studies involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. nih.govthieme-connect.com The HPLC method is then validated to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent compound in the presence of these degradants. For instance, a study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine demonstrated the development of a validated RP-HPLC method to evaluate its forced degradation behavior. thieme-connect.comdntb.gov.uacolab.ws
Table 1: Representative HPLC Conditions for the Analysis of a 1,3,4-Oxadiazole Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Column | Promosil C18 (5 µm, 4.60 × 250 mm) | nih.govthieme-connect.com |
| Mobile Phase | Acetonitrile and acidified water (pH 2.67) (1:1, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govthieme-connect.com |
| Detection | Fluorescence (Excitation: 250 nm, Emission: 410 nm) or DAD | nih.govthieme-connect.com |
| Column Temperature | 25°C | nih.gov |
| Concentration Range | 2.50-50.00 μg/mL | nih.gov |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity compared to conventional HPLC. This technique is particularly useful for the analysis of compounds in complex matrices, such as biological fluids, and for the identification of metabolites. The use of sub-2 µm particles in UHPLC columns allows for faster analysis times and improved resolution.
For furan-containing compounds, such as nitrofuran metabolites, UHPLC-MS/MS has been successfully applied for their accurate quantitation and analysis. researchgate.netresearchgate.net The high resolving power of UHPLC separates the analytes, which are then ionized and detected by a tandem mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the parent ion and its fragment ions, allowing for highly specific and sensitive detection. This technique would be invaluable for studying the metabolism and pharmacokinetics of this compound. A study on furan (B31954) metabolites in rat urine utilized a column-switching LC-MS/MS method to identify potential biomarkers of exposure. nih.gov
Table 2: Potential UHPLC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Column | Acquity UPLC BEH C18 or equivalent | researchgate.net |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Application | Quantitation in biological matrices, metabolite identification | researchgate.netnih.gov |
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For compounds containing a furan moiety, GC can be a suitable method, often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. The analysis of furan and its derivatives in various matrices, such as food products, has been well-established using headspace GC-MS. nih.gov
The applicability of GC for this compound would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC could offer high-resolution separation. A study on the analysis of furan and its derivatives in food matrices utilized a HP-5MS column and GC-MS/MS for separation and detection within 9.5 minutes. nih.govmdpi.comresearchgate.net
Table 3: Representative GC-MS Conditions for the Analysis of Furan Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS (30 m × 0.25 mm, 0.25 μm) | nih.govmdpi.com |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Headspace or direct injection | nih.gov |
| Detector | Mass Spectrometer (MS) | nih.govnih.govmdpi.com |
| Application | Analysis of volatile furan derivatives | nih.govnih.govmdpi.com |
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of pharmaceutical compounds. UV-Vis spectrophotometry and fluorescence spectroscopy are two such techniques that provide valuable information about the electronic properties and interactions of molecules like this compound.
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For many 1,3,4-oxadiazole derivatives, the determination of the wavelength of maximum absorbance (λmax) is a key parameter for their characterization and quantification. nih.govresearchgate.net
The concentration of a solution of this compound can be determined by measuring its absorbance at its λmax and applying the Beer-Lambert law. This technique is widely used in quality control for routine analysis of the drug substance and in dissolution studies. The λmax is dependent on the chemical structure of the compound and the solvent used. ijrpr.com
Table 4: Representative UV-Vis Spectrophotometric Data for 1,3,4-Oxadiazole Derivatives
| Compound Type | Solvent | Reported λmax (nm) | Reference |
|---|---|---|---|
| Substituted 1,3,4-oxadiazole | Methanol/Ethanol | 235 - 350 | thieme-connect.comnih.gov |
| 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine | Not specified | Not specified, but used for characterization | ijrpr.com |
Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the interactions of a molecule with its biological targets, such as proteins and nucleic acids. Many 1,3,4-oxadiazole derivatives are known to exhibit fluorescent properties. nih.govresearchgate.net The fluorescence emission spectrum of a compound can be influenced by its environment, making this technique suitable for studying binding events.
The intrinsic fluorescence of this compound, or its ability to quench the fluorescence of a biomolecule like a protein, can be monitored to determine binding affinities and mechanisms. For example, the fluorescence emission of pyrazole (B372694) oxadiazole derivatives has been reported to be in the range of 410 nm to 450 nm. researchgate.net Changes in the fluorescence intensity or the position of the emission maximum upon addition of a biomolecule can provide evidence of an interaction.
Table 5: Representative Fluorescence Emission Data for Oxadiazole Derivatives
| Compound Type | Solvent | Emission Maxima (nm) | Reference |
|---|---|---|---|
| 2,5-disubstituted 1,3,4-oxadiazole | Chloroform, Ethanol, Acetonitrile, DMSO | 397 - 403 | researchgate.net |
| Pyrazole oxadiazole derivatives | Not specified | 410 - 450 | researchgate.net |
| 2,5-Diphenyl-1,3,4-oxadiazole (PPD) | Not specified | Emission observed with two-photon excitation | nih.gov |
Raman Spectroscopy (e.g., Morphologically-Directed Raman Spectroscopy)
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, phase, crystallinity, and molecular interactions of a substance. It relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in an energy change that corresponds to the vibrational energy levels of the molecule. This energy difference provides a unique vibrational fingerprint for the compound.
For a molecule like this compound, a theoretical Raman spectrum would exhibit characteristic bands corresponding to the vibrational modes of its constituent functional groups. These would include stretching and bending vibrations of the furan ring, the 1,3,4-oxadiazole ring, and the amine group. A theoretical study on similar 1,3,4-oxadiazole derivatives suggests that vibrations active in the Raman spectrum can be inactive in the infrared (IR) spectrum and vice-versa, making the techniques complementary. nahrainuniv.edu.iq
Morphologically-Directed Raman Spectroscopy (MDRS)
A particularly powerful application of Raman spectroscopy in pharmaceutical research is Morphologically-Directed Raman Spectroscopy (MDRS). malvernpanalytical.com This automated technique integrates particle imaging and Raman microspectroscopy into a single platform. malvernpanalytical.comspectroscopyonline.com MDRS first uses automated imaging to determine the size, shape, and location of individual particles in a sample. malvernpanalytical.com This morphological data is then used to target specific particles for Raman spectroscopic analysis, allowing for the chemical identification of individual components within a mixture. malvernpanalytical.comspectroscopyonline.com
The key advantage of MDRS is its ability to link morphological properties with chemical identity on a particle-by-particle basis. spectroscopyonline.com In the context of pharmaceutical development, this is invaluable for:
Characterizing the particle size and shape of an active pharmaceutical ingredient (API) within a formulation. malvernpanalytical.com
Identifying different polymorphic forms of a drug substance.
Detecting contaminants or excipient agglomerates.
Deformulation and bioequivalence studies by comparing the component-specific properties of a generic product against a reference listed drug. malvernpanalytical.comnih.gov
While specific MDRS studies on this compound are not available in the literature, the technique could be applied to analyze its solid-state properties. For instance, if the compound were formulated into a tablet, MDRS could be used to generate particle size and shape distributions for the API, distinct from the excipients, ensuring product consistency and quality.
Other Advanced Analytical Methods
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore fused-silica capillaries under the influence of an electric field. researchgate.net The separation of analytes is based on their differential migration rates, which are influenced by factors such as charge, size, and hydrophobicity. ufmg.br
Capillary Zone Electrophoresis (CZE) is the most common mode of CE, where separation occurs due to differences in the charge-to-size ratio of the analytes. ufmg.br For compounds like this compound, which contains a basic amine group, CZE is well-suited for analysis. The separation would likely be performed in an acidic buffer to ensure the amine group is protonated, imparting a positive charge to the molecule.
Research has demonstrated the successful application of CZE for the analysis of libraries of furan-containing compounds. nih.gov In one study, a mixture of nine furan derivatives was effectively separated using a phosphate (B84403) buffer at a low pH. nih.gov The addition of cyclodextrins to the buffer as a modifier was shown to further improve resolution and efficiency. nih.govnih.gov This approach could be readily adapted for the analysis of this compound, allowing for its quantification and purity assessment.
The table below summarizes typical CZE conditions used for the analysis of furan derivatives, which could serve as a starting point for method development for this compound.
| Parameter | Condition | Reference |
| Capillary | Fused-silica | nih.gov |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer | nih.gov |
| pH | 2.0 | nih.gov |
| Organic Modifier | 10% v/v Acetonitrile (ACN) | nih.gov |
| BGE Modifier | 5 mM γ-Cyclodextrin | nih.gov |
| Applied Voltage | 30 kV | nih.gov |
| Detection | Diode-Array Detector (DAD) | ufmg.br |
Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) for designing, analyzing, and controlling pharmaceutical manufacturing processes. wikipedia.org The goal of PAT is to ensure final product quality by understanding and controlling the process, rather than relying solely on end-product testing. stepscience.com This is achieved through the timely measurement of critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the product. wikipedia.org
PAT utilizes a range of tools, including:
Multivariate Data Analysis: Statistical methods to identify and understand the relationships between CPPs and CQAs. wikipedia.org
Process Analytical Chemistry (PAC) Tools: In-line, on-line, or at-line analyzers that provide real-time or near-real-time measurements of process variables. wikipedia.orgstepscience.com Common PAC tools include Near-Infrared (NIR) and Raman spectroscopy. wikipedia.org
Process Control Strategies: Automated systems that use the data from PAC tools to maintain the process within its desired operating parameters.
Future Directions and Therapeutic Potential
Rational Design of Novel 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
The principles of rational drug design are central to enhancing the efficacy and selectivity of this compound derivatives. This approach involves a deep understanding of the structure-activity relationships (SAR) to make targeted modifications to the lead compound.
Key strategies for the rational design of novel derivatives include:
Modification of the Furan (B31954) Ring: Substitutions at the 2- and 5-positions of the furan ring are known to be critical for biological activity. orientjchem.org The introduction of various electron-withdrawing or electron-donating groups can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. orientjchem.org
Substitution on the Amine Group: The primary amine at the 2-position of the oxadiazole ring offers a convenient point for chemical modification. Acylation, alkylation, or the formation of Schiff bases can lead to a diverse library of compounds with potentially enhanced biological profiles.
Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocyclic rings such as thiophene (B33073) or pyrrole (B145914) to explore the impact on biological activity. Similarly, the 1,3,4-oxadiazole (B1194373) core can be considered a bioisostere of amides and esters, which can contribute to increased pharmacological activity through hydrogen bonding interactions with receptors. nih.gov
| Molecular Scaffold Component | Design Strategy | Potential Outcome |
|---|---|---|
| Furan Ring | Introduction of substituents (e.g., nitro, alkyl groups) at various positions. | Enhanced bioactivity and altered hydrophilic-lipophilic balance. orientjchem.org |
| 1,3,4-Oxadiazole Ring | Serve as a scaffold for attaching different functional groups. | Improved interaction with biological targets. |
| Amine Group | Derivatization to amides, sulfonamides, or Schiff bases. | Modulation of solubility, receptor affinity, and bioavailability. orientjchem.org |
Exploration of Broader Pharmacological Applications
The 1,3,4-oxadiazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. nih.govmdpi.com While initial studies may focus on a specific therapeutic area, the exploration of broader applications for this compound and its analogs is a crucial future direction.
Compounds containing the 1,3,4-oxadiazole core have demonstrated a range of biological activities, including:
Antimicrobial (antibacterial and antifungal) nih.govmdpi.com
Anti-inflammatory nih.govnih.gov
Anticonvulsant nih.gov
Analgesic nih.gov
The furan moiety also contributes to a diverse range of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. orientjchem.org The combination of these two pharmacologically active heterocycles in one molecule suggests a high potential for discovering novel therapeutic agents. Future research should involve comprehensive screening of newly synthesized derivatives against a wide panel of biological targets to identify new and unexpected therapeutic applications.
| Pharmacological Activity | Supporting Evidence |
|---|---|
| Antimicrobial | Derivatives have shown activity against various strains of bacteria and fungi. nih.govmdpi.com |
| Anti-inflammatory | Some derivatives have demonstrated anti-inflammatory and analgesic properties. nih.govnih.gov |
| Anticancer | The 1,3,4-oxadiazole ring is present in some anticancer agents. mdpi.comrsc.org |
| Antiviral | Raltegravir, an anti-HIV drug, contains a 1,3,4-oxadiazole moiety. mdpi.com |
| Anticonvulsant | Certain derivatives have been designed and synthesized as anticonvulsant agents. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, offering the potential to significantly reduce the time and cost associated with developing new drugs. ijirt.org These computational tools can be powerfully applied to the discovery and optimization of novel this compound derivatives.
Applications of AI and ML in this context include:
Virtual Screening: ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of novel, untested derivatives of this compound. This allows for the rapid screening of vast virtual libraries to identify the most promising candidates for synthesis and biological testing.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. manning.com By learning from the structural features of known active compounds, these models can propose novel derivatives of the this compound scaffold that are optimized for activity against a specific biological target.
Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources.
Drug Repurposing: AI algorithms can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing drugs. nih.gov This approach could be used to find new applications for this compound or its derivatives.
The application of these advanced computational methods will undoubtedly accelerate the discovery and development of new medicines based on the this compound scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine, and what are their critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide precursors under reflux conditions. Key steps include:
- Condensation of furan-2-carbohydrazide with thiourea derivatives.
- Acid-catalyzed cyclization using reagents like H₂SO₄ or POCl₃.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimal yields (60–75%) are achieved at 80–100°C for 6–8 hours, with purity confirmed by TLC and melting point analysis .
Q. Which spectroscopic techniques are prioritized for structural characterization, and what diagnostic peaks should researchers analyze?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Look for oxadiazole ring protons (δ 8.1–8.3 ppm) and furan protons (δ 6.3–7.4 ppm).
- IR Spectroscopy : Confirm N–H stretching (3250–3350 cm⁻¹) and C=N/C–O bonds (1600–1650 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical mass (e.g., 177.16 g/mol) .
Q. What preliminary biological assays are recommended for evaluating pharmacological potential?
- Methodological Answer : Prioritize:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ calculation).
- Anti-inflammatory Potential : COX-2 inhibition assays (in vitro) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer :
- Validate docking results (e.g., AutoDock Vina) with experimental IC₅₀ values.
- Account for solvation effects and protonation states in simulations.
- Test analogues with modified substituents (e.g., electron-withdrawing groups on the furan ring) to refine structure-activity relationships (SAR) .
Q. What strategies improve solubility and bioavailability without compromising the pharmacophore?
- Methodological Answer :
- Introduce hydrophilic groups (e.g., –OH, –NH₂) at the oxadiazole C5 position.
- Use prodrug approaches (e.g., acetylated amine derivatives).
- Optimize formulation via nanoemulsions or cyclodextrin complexes .
Q. How does crystal packing influence solid-state reactivity and intermolecular interactions?
- Methodological Answer :
- Analyze single-crystal XRD data (e.g., CCDC HB7522):
- Hydrogen bonding : N–H···N/O interactions stabilize the lattice.
- Torsional angles : Furan-oxadiazole dihedral angles (~15°) affect π-π stacking.
- Correlate packing motifs with thermal stability (TGA/DSC) .
Q. What advanced computational methods predict metabolic stability and toxicity pathways?
- Methodological Answer :
- Use ADMET Predictor or SwissADME to assess:
- CYP450 metabolism (e.g., 3A4/2D6 isoform interactions).
- hERG channel inhibition (cardiotoxicity risk).
- Perform molecular dynamics (MD) simulations to study binding kinetics with target proteins .
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
